molecular formula C10H8Cl2N4O B3820035 4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

Cat. No.: B3820035
M. Wt: 271.10 g/mol
InChI Key: XKWSAXHNXHFNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms on a triazine ring with a methoxyphenyl amine. One common method involves the reaction of cyanuric chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
  • N-(4,4-Dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide

Uniqueness

4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and methoxyphenyl groups on the triazine ring. This combination of substituents imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c1-17-7-4-2-6(3-5-7)13-10-15-8(11)14-9(12)16-10/h2-5H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWSAXHNXHFNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.